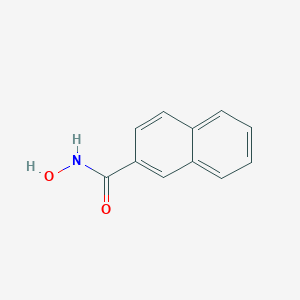

N-hydroxynaphthalene-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10335-79-2 |

|---|---|

Molekularformel |

C11H9NO2 |

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

N-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C11H9NO2/c13-11(12-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H,12,13) |

InChI-Schlüssel |

PCJLUGWQCHMMAG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NO |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NO |

Andere CAS-Nummern |

10335-79-2 |

Synonyme |

2-naphthohydroxamic acid N,N-naphthaloylhydroxylamine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Hydroxynaphthalene-2-carboxamide and Its Derivatives

For researchers, medicinal chemists, and professionals in drug development, the naphthalene scaffold represents a privileged structure, offering a versatile platform for the design of novel therapeutic agents. Within this broad class of molecules, N-hydroxynaphthalene-2-carboxamides and their related structures have emerged as a focal point of significant research interest. Their unique chemical architecture, characterized by a bicyclic aromatic system, a carboxamide linker, and a critical hydroxyl moiety, underpins a diverse range of biological activities.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N-hydroxynaphthalene-2-carboxamide, with a particular focus on the N,3-dihydroxy derivative. It aims to furnish researchers with the foundational knowledge and technical insights necessary to explore and exploit the therapeutic potential of this intriguing class of compounds.

Core Chemical Structure and Physicochemical Properties

The fundamental structure of N-hydroxynaphthalene-2-carboxamide consists of a naphthalene ring system to which a carboxamide group is attached at the 2-position. The defining feature is the presence of a hydroxyl group on the amide nitrogen, forming a hydroxamic acid functional group. A closely related and more specifically documented derivative is N,3-Dihydroxynaphthalene-2-carboxamide, which includes an additional hydroxyl group on the naphthalene ring at the 3-position.

The presence of the naphthalene core imparts significant aromaticity and planarity to the molecule, influencing its stacking interactions with biological macromolecules. The hydroxamic acid moiety is a key pharmacophore, known for its metal-chelating properties and its ability to act as a hydrogen bond donor and acceptor. This functional group is frequently implicated in the biological activity of numerous enzyme inhibitors.

Key Physicochemical Data for N,3-Dihydroxynaphthalene-2-carboxamide

| Property | Value | Source |

| CAS Number | 22974-74-9 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Synonyms | 2-Naphthohydroxamic acid, 3-hydroxy-; 2-Hydroxy-3-naphthohydroxamic acid; 3-Hydroxy-2-naphthohydroxamic acid | [1] |

The dual hydroxyl groups and the carboxamide functionality suggest that this molecule possesses a degree of polarity and is capable of engaging in extensive hydrogen bonding, which will influence its solubility and interactions with biological targets.[1]

Synthesis of Hydroxynaphthalene Carboxamides: A Generalized Approach

While specific protocols for the synthesis of N,3-Dihydroxynaphthalene-2-carboxamide are not extensively detailed in publicly available literature, a general synthetic strategy can be inferred from the preparation of structurally related N-substituted hydroxynaphthalene carboxamides. A common and effective method involves the coupling of a hydroxynaphthoic acid precursor with an appropriate amine or hydroxylamine derivative.

The following diagram illustrates a generalized workflow for the synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides, which can be adapted for the synthesis of the target molecule.[2]

Caption: Generalized workflow for the synthesis of N-substituted hydroxynaphthalene carboxamides.

Step-by-Step Experimental Protocol (Adapted from related syntheses)

This protocol is a representative, generalized procedure based on the synthesis of related N-aryl-1-hydroxynaphthalene-2-carboxanilides and should be optimized for the specific synthesis of N-hydroxynaphthalene-2-carboxamide.[2]

-

Reactant Preparation: In a dry reaction vessel suitable for microwave synthesis, combine 1-hydroxynaphthalene-2-carboxylic acid (1 equivalent) and the desired substituted aniline or hydroxylamine (1.1 equivalents) in a solvent such as dry chlorobenzene.

-

Coupling Agent Addition: To the stirred suspension, carefully add a coupling agent. Phosphorus trichloride (0.5 equivalents) is often used in this type of reaction.

-

Microwave-Assisted Synthesis: Seal the reaction vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150°C) for a designated time (e.g., 15-30 minutes). The use of microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating.

-

Work-up and Isolation: After cooling, the reaction mixture is typically quenched with an appropriate aqueous solution, such as sodium bicarbonate, to neutralize any remaining acid. The crude product may precipitate and can be collected by filtration.

-

Purification: The isolated solid is then washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Therapeutic Potential

The broader class of hydroxynaphthalene carboxamides has demonstrated a wide spectrum of biological activities, suggesting that N-hydroxynaphthalene-2-carboxamide and its derivatives are promising candidates for drug discovery programs.

Antimicrobial and Antimycobacterial Activity

A significant body of research has focused on the antibacterial and antimycobacterial properties of N-substituted hydroxynaphthalene carboxamides.[3][4][5]

-

Anti-Staphylococcal Activity: Several N-aryl-1-hydroxynaphthalene-2-carboxanilides have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide and N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide exhibited excellent activity, in some cases surpassing that of the standard antibiotic ampicillin.[3]

-

Antimycobacterial Effects: Various N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have been evaluated for their activity against Mycobacterium tuberculosis and other mycobacterial species.[6] Compounds such as 3-hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide have shown activity comparable to or greater than standard antimycobacterial drugs like rifampicin.[5]

The mechanism of antimicrobial action is thought to be multifactorial, potentially involving the inhibition of essential enzymes or the disruption of the bacterial cell membrane. The lipophilicity of these compounds often plays a crucial role in their ability to penetrate the bacterial cell wall.[4]

Anticancer Potential

Derivatives of hydroxynaphthalene carboxamides have also been investigated as potential anticancer agents. A study on a series of 1-hydroxynaphthalene-2-carboxanilides revealed significant activity against human colon carcinoma cell lines, with some compounds showing a p53-independent mechanism of action. This suggests that these molecules may be effective against a broader range of tumors, including those with mutations in the p53 tumor suppressor gene.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a hydroxynaphthalene carboxamide derivative in cancer cells.

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by a hydroxynaphthalene carboxamide derivative.

Future Directions and Conclusion

N-hydroxynaphthalene-2-carboxamide and its derivatives represent a promising class of compounds with significant therapeutic potential. While the parent compound, N,3-Dihydroxynaphthalene-2-carboxamide, is not as extensively studied as its N-substituted analogues, the available data on the broader class of hydroxynaphthalene carboxamides provides a strong rationale for its further investigation.

Future research should focus on:

-

Optimized Synthesis: The development of robust and scalable synthetic routes to N-hydroxynaphthalene-2-carboxamide and its derivatives.

-

In-depth Biological Evaluation: Comprehensive screening of these compounds against a wider range of biological targets, including various bacterial and fungal strains, cancer cell lines, and specific enzymes.

-

Mechanistic Studies: Elucidation of the precise mechanisms of action to understand how these molecules exert their biological effects at a molecular level.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to identify key structural features that enhance potency and selectivity while minimizing toxicity.

References

-

Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9787. Available from: [Link]

-

CAS Common Chemistry. (n.d.). 3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthalenecarboxamide. CAS, a division of the American Chemical Society. Retrieved December 8, 2025, from [Link]

-

Jampilek, J., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2993. Available from: [Link]

-

ResearchGate. (n.d.). Compositions of N-substituted 1-hydroxynaphthalene-2-carboxanilides... Retrieved from [Link]

-

Gonec, T., et al. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules, 21(8), 1068. Available from: [Link]

-

PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-. Retrieved from [Link]

-

Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. Retrieved from [Link]

Sources

- 1. CAS 22974-74-9: 2-Naphthalenecarboxamide,N,3-dihydroxy- [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Analysis of N-hydroxynaphthalene-2-carboxamide: A Technical Guide

Abstract

N-hydroxynaphthalene-2-carboxamide, a key pharmacophore in medicinal chemistry, exhibits a range of biological activities, including potential as an anti-invasive and anticancer agent.[1][2] A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutics and for quality control in drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-hydroxynaphthalene-2-carboxamide, offering field-proven insights into experimental design, data interpretation, and potential pitfalls. We will delve into the core principles of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting detailed protocols and expected spectral data to empower researchers in their analytical endeavors.

Introduction: The Significance of N-hydroxynaphthalene-2-carboxamide

The N-hydroxynaphthalene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[3][4] Its structural analogues, the salicylanilides and other hydroxynaphthalenecarboxanilides, have shown promise as anti-infectious and anti-proliferative agents.[3][5] The biological activity of these compounds is often dependent on the specific arrangement of the carboxamide and phenolic hydroxyl groups.[3] Therefore, unambiguous structural elucidation and characterization are critical for establishing structure-activity relationships (SAR) and advancing drug discovery programs.

Spectroscopic analysis provides a powerful, non-destructive means to probe the molecular structure, bonding, and electronic environment of N-hydroxynaphthalene-2-carboxamide. Each technique offers a unique window into the molecule's properties, and a combined, multi-technique approach is essential for comprehensive characterization.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecular structure of N-hydroxynaphthalene-2-carboxamide is essential for interpreting its spectroscopic data. The molecule consists of a naphthalene ring system, a carboxamide functional group, and a hydroxyl group.

Caption: Molecular structure of N-hydroxynaphthalene-2-carboxamide.

The key features to consider during spectroscopic analysis are:

-

Naphthalene Ring: Aromatic C-H and C=C bonds.

-

Carboxamide Group: C=O (Amide I), N-H (stretching and bending), and C-N bonds.

-

Hydroxyl Group: O-H bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For N-hydroxynaphthalene-2-carboxamide, the extended π-conjugated system of the naphthalene ring is the primary chromophore.

3.1. Principles and Experimental Causality

The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π) to higher energy orbitals (π*). The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure. The presence of substituents on the naphthalene ring, such as the hydroxyl and carboxamide groups, can cause shifts in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

The choice of solvent is critical as it can influence the electronic transitions. Polar solvents can interact with the solute, altering the energy levels of the molecular orbitals. Therefore, it is essential to report the solvent used for any UV-Vis analysis.

3.2. Expected Spectral Features

Naphthalene itself exhibits strong ultraviolet absorption due to π-π* transitions.[6] For N-hydroxynaphthalene-2-carboxamide, we can expect to see characteristic absorption bands in the UV region. The spectra of naphthalene derivatives typically show electronic absorption bands that can be assigned to S3 ← S0 transitions involving electron promotion within the π aromatic orbitals of the naphthalene chromophore.[7]

| Transition | Expected λmax Range (nm) | Notes |

| π → π* | 220 - 350 | The exact positions and intensities of these bands will be influenced by the hydroxyl and carboxamide substituents. Multiple bands are expected due to the complex electronic structure of the naphthalene ring. |

3.3. Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation at characteristic frequencies.[8]

4.1. Principles and Experimental Causality

Molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is absorbed, the amplitude of the vibration increases. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved. This allows for the identification of specific functional groups, which have characteristic absorption ranges. Hydrogen bonding can significantly influence the position and shape of certain absorption bands, particularly for O-H and N-H stretches.[9]

4.2. Expected Spectral Features

The IR spectrum of N-hydroxynaphthalene-2-carboxamide will exhibit characteristic absorption bands for its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) | The broadness is due to intermolecular hydrogen bonding. |

| N-H (amide) | Stretching | ~3300 | This peak may overlap with the O-H stretch. Secondary amides typically show a single N-H stretching band.[10] |

| C-H (aromatic) | Stretching | 3000 - 3100 | |

| C=O (amide I) | Stretching | 1630 - 1680 | This is a strong, characteristic absorption for amides.[11] Its position is lowered due to conjugation with the naphthalene ring.[9] |

| N-H (amide II) | Bending | 1510 - 1570 | This band is characteristic of secondary amides.[9] |

| C=C (aromatic) | Stretching | 1450 - 1600 | Multiple bands are expected in this region. |

| C-N | Stretching | 1250 - 1340 | Aromatic amines display strong C-N stretching in this region.[9] |

4.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Caption: Workflow for ATR-FT-IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] Both ¹H and ¹³C NMR are indispensable for the structural elucidation of N-hydroxynaphthalene-2-carboxamide.

5.1. Principles and Experimental Causality

Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, they can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these energy states. The exact resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ). The integration of ¹H NMR signals provides the relative number of protons, and spin-spin coupling (J-coupling) gives information about the connectivity of neighboring protons.

5.2. Expected Spectral Features

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amide proton, and the hydroxyl proton.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Naphthalene) | 7.0 - 9.0 | Complex multiplets (doublets, triplets) | 6H |

| Amide (N-H) | 8.0 - 10.0 | Broad singlet | 1H |

| Hydroxyl (O-H) | 9.0 - 12.0 | Broad singlet | 1H |

Note: The chemical shifts of the amide and hydroxyl protons can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 175 |

| Aromatic (Naphthalene) | 110 - 140 |

| Aromatic (C-O) | 150 - 160 |

5.3. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The spectroscopic analysis of N-hydroxynaphthalene-2-carboxamide is a multi-faceted process that requires a synergistic application of various techniques. UV-Vis spectroscopy provides insights into the electronic structure, while IR spectroscopy confirms the presence of key functional groups. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and elemental composition. By following the detailed protocols and understanding the expected spectral features outlined in this guide, researchers can confidently and accurately characterize N-hydroxynaphthalene-2-carboxamide and its derivatives, thereby accelerating the pace of drug discovery and development.

References

- Barreca, M. L., et al. (2002). "Antiviral activity of N-substituted-2-hydroxynaphthalene-1-carboxamides." Bioorganic & Medicinal Chemistry Letters, 12(13), 1671-1674.

- Brouard, I., et al. (2000). "Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers." Astronomy & Astrophysics, 356, L69-L72.

- St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY."

- ResearchGate.

- SlideShare.

- ResearchGate. "UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol."

- Karnok, A., & Mundeja, P. (2021). "Synthesis And Spectroscopic Study Of Hydroxamic Acid Derivative: Cobalt (III) Sulfasalazine Hydroxamate.

- Taylor & Francis Online. (2006). "Infrared Spectra of Negative Ions of Amides." Spectroscopy Letters.

- Jampilek, J., et al. (2019). "Compositions of N-substituted 1-hydroxynaphthalene-2-carboxanilides,...

- Smith, B. C. (2023). "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy Online.

- Gonec, T., et al. (2019). "Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis." Molecules, 24(16), 2993.

- ResearchGate. "7 questions with answers in HYDROXAMIC ACIDS | Science topic."

- Agilent. (2025).

- International Journal of Computational and Experimental Science and Engineering. (2025). "Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds."

- ResearchGate. "Determination of hydroxamic acids by direct spectrophotometry of colored complex in acidic solution."

- OAE Publishing Inc. (2024). "Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II)

- Sciforum. (2024). "Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides."

- Master Organic Chemistry. (2016). "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra."

- ResearchGate. "Molecular structure of N-(2,5-dimethylphenyl)."

- Kos, J., et al. (2015). "Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides." Bioorganic & Medicinal Chemistry Letters, 25(12), 2530-2534.

- ChemicalBook. "3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide | 132-68-3."

- Wiley.

- ResearchGate. "Spectroscopic studies, DFT calculation, electronic properties and antimicrobial studies on 2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine carboxamide | Request PDF."

- Musiol, R., et al. (2019). "Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action." Scientific Reports, 9(1), 6293.

- NIST WebBook. "2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-."

- NIST WebBook. "2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-."

- ResearchGate. "13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a)."

- Organic Chemistry Data. (2021). "NMR Spectroscopy :: 13C NMR Chemical Shifts."

- BenchChem. "Spectroscopic and Mechanistic Analysis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]."

- ChemicalBook. "1-Hydroxy-2-naphthoic acid(86-48-6) 13C NMR spectrum."

- NIST WebBook. "1-Naphthalenecarboxaldehyde, 2-hydroxy-."

- Royal Society of Chemistry.

- SpringerLink. (2018). "3-Hydroxynaphthalene-2-carboxanilides and their antitrypanosomal activity."

- MDPI. (2022). "Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential."

- ResearchGate. "Synthesis of ring-substituted 2-hydroxynaphthalene-1-carboxanilides 1–8c."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. researchgate.net [researchgate.net]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

Preliminary Biological Screening of N-hydroxynaphthalene-2-carboxamide Analogs

An In-Depth Technical Guide

Abstract

The N-hydroxynaphthalene-2-carboxamide scaffold represents a promising chemotype in modern drug discovery. The intrinsic properties of the hydroxamic acid moiety as a potent zinc-binding group, combined with the versatile and tunable naphthalene core, provide a rich foundation for developing novel therapeutics.[1] This guide outlines a systematic, multi-tiered approach for the preliminary biological screening of novel N-hydroxynaphthalene-2-carboxamide analogs. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols for anticancer, antimicrobial, and anti-inflammatory screening, and discuss the interpretation of primary data to guide further lead optimization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in early-stage drug development programs.

Introduction: The Therapeutic Potential of a Privileged Scaffold

N-hydroxynaphthalene-2-carboxamide and its analogs belong to the broader class of hydroxamic acids. The hydroxamic acid functional group (-CONHOH) is a key pharmacophore responsible for the biological activity of numerous compounds due to its ability to chelate metal ions, particularly Zn²⁺, within the active sites of metalloenzymes.[2][3] One of the most significant targets for this class of molecules is the family of zinc-dependent histone deacetylases (HDACs).[4][5]

HDACs play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[6][7] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes.[6][8] HDAC inhibitors, such as the FDA-approved drugs Vorinostat (SAHA) and Romidepsin, can reverse this process, restore normal gene expression, and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7][8] The structural similarity of N-hydroxynaphthalene-2-carboxamide analogs to known HDAC inhibitors like SAHA makes them prime candidates for anticancer drug discovery.[9][10]

Beyond oncology, literature suggests that related naphthalenic carboxamide structures possess significant antimicrobial, particularly antibacterial and antimycobacterial, activity.[11][12][13][14] Furthermore, the role of metalloenzymes in inflammatory pathways suggests that these analogs could also exhibit anti-inflammatory properties. This guide provides a comprehensive framework for efficiently screening a library of these analogs to uncover their full therapeutic potential.

A Tiered Approach to Biological Screening

To maximize efficiency and resource allocation, a tiered or cascaded screening strategy is paramount. This approach uses broad, high-throughput primary assays to identify initial "hits," which are then subjected to more complex and specific secondary and mechanistic assays to confirm activity and elucidate the mechanism of action. This logical progression ensures that only the most promising compounds advance through the discovery pipeline.

Caption: A logical workflow for the tiered biological screening of novel compounds.

Anticancer Activity Screening Cascade

The strong hypothesis for this compound class is anticancer activity via HDAC inhibition. Our screening cascade is designed to test this directly.

Primary Assay: Antiproliferative Activity

The initial screen aims to identify compounds that inhibit the growth of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the N-hydroxynaphthalene-2-carboxamide analogs in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Vorinostat).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.

Data Presentation: Antiproliferative Activity (IC₅₀)

| Compound ID | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |

| Analog-001 | 5.2 | 7.8 |

| Analog-002 | > 50 | > 50 |

| Analog-003 | 1.5 | 2.1 |

| Vorinostat | 2.7[15] | 4.9[9] |

Secondary Assay: In Vitro HDAC Inhibition

Compounds showing significant antiproliferative activity are advanced to a target-specific assay to confirm if their mechanism of action involves HDAC inhibition.

Caption: Mechanism of HDAC inhibition leading to gene expression.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

-

Reagents: Use a commercial HDAC inhibitor screening kit which typically includes a recombinant human HDAC enzyme (or HeLa nuclear extract as a source of multiple HDACs), a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), a developer, and a reference inhibitor (e.g., Trichostatin A).

-

Reaction Setup: In a 96-well black plate, add the assay buffer, the HDAC enzyme source, and serial dilutions of the test compounds.

-

Initiation: Add the fluorogenic substrate to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes). The HDAC enzyme will deacetylate the substrate.

-

Development: Add the developer solution, which contains a protease that digests the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. Incubate for 15-20 minutes.

-

Data Acquisition: Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to a no-enzyme control and a vehicle control. Determine the IC₅₀ value using non-linear regression.

Antimicrobial Activity Screening

Screening for antimicrobial activity is crucial, given the documented efficacy of related compounds.

Primary Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the standard.[16]

Experimental Protocol: Broth Microdilution MIC Assay

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus ATCC 29213, MRSA), Gram-negative (Escherichia coli ATCC 25922), and potentially Mycobacterium tuberculosis H37Ra for specialized screening.[11][13]

-

Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading MIC: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Compound ID | S. aureus MIC (µM) | MRSA MIC (µM) | E. coli MIC (µM) |

| Analog-001 | 64 | 128 | > 256 |

| Analog-004 | 8 | 8 | > 256 |

| Analog-005 | 16 | 32 | 64 |

| Ampicillin | 0.5 | > 256 | 8 |

Secondary Assay: Minimum Bactericidal Concentration (MBC)

This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Experimental Protocol: MBC Determination

-

Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

Reading MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies grow on the agar plate).

Anti-inflammatory Activity Screening

Primary Assay: Nitric Oxide (NO) Inhibition

Overproduction of nitric oxide by macrophages is a hallmark of inflammation. This assay measures the ability of compounds to suppress this process.[17]

Experimental Protocol: Griess Assay for NO Production

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.[17]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). A pink/red color will develop in the presence of nitrite (a stable product of NO).

-

Data Acquisition: Measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve.

-

Analysis: Calculate the concentration of nitrite and determine the percent inhibition of NO production compared to the LPS-stimulated control.

Secondary Assay: Human Red Blood Cell (HRBC) Membrane Stabilization

The stabilization of HRBC membranes in response to hypotonicity-induced lysis is a well-established method to predict anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[18]

Experimental Protocol: HRBC Membrane Stabilization Assay

-

RBC Preparation: Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isosaline.

-

Reaction Mixture: Set up reaction tubes containing the test compound at various concentrations, 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

-

Incubation: Incubate all tubes at 37°C for 30 minutes and then centrifuge.

-

Data Acquisition: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Analysis: A control with distilled water represents 100% lysis. Calculate the percentage of membrane stabilization (inhibition of hemolysis) for each compound.[18]

Data Presentation: Anti-inflammatory Activity

| Compound ID | NO Inhibition IC₅₀ (µM) | HRBC Stabilization (% at 100 µg/mL) |

| Analog-006 | 12.5 | 65.2% |

| Analog-007 | 45.1 | 30.8% |

| Dexamethasone | 8.2 | 88.4% |

Conclusion and Strategic Advancement

This technical guide provides a robust, multi-faceted framework for the initial biological evaluation of novel N-hydroxynaphthalene-2-carboxamide analogs. The tiered screening cascade allows for the efficient identification of compounds with promising anticancer, antimicrobial, or anti-inflammatory properties.

Interpreting the Data: A successful "hit" from this preliminary screen would ideally demonstrate high potency (low IC₅₀ or MIC values) in a primary assay, confirmed by a positive result in a relevant secondary assay. For example, a potent antiproliferative compound that also strongly inhibits HDACs is a high-quality candidate for an anticancer program. Selectivity is also key; for instance, a compound with potent antimicrobial activity but low cytotoxicity against a mammalian cell line (which should be run in parallel) is highly desirable.

Next Steps: Validated hits from this screening funnel should be advanced to more detailed studies, including:

-

Lead Optimization: Synthesis of further analogs to improve potency and drug-like properties (solubility, metabolic stability).

-

Advanced Mechanistic Studies: Investigating effects on cell cycle progression, apoptosis pathways, or specific bacterial targets.

-

In Vivo Efficacy: Testing the most promising leads in relevant animal models of cancer, infection, or inflammation.

By following this structured and scientifically rigorous approach, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of the N-hydroxynaphthalene-2-carboxamide scaffold.

References

-

Synthesis of ring-substituted 1-hydroxynaphthalene-2-carboxanilides... - ResearchGate. Available at: [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. Available at: [Link]

-

Hydroxamic acid – A novel molecule for anticancer therapy - PMC. Available at: [Link]

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC. Available at: [Link]

-

In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. Available at: [Link]

-

Histone deacetylase inhibitor - Wikipedia. Available at: [Link]

-

Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - MDPI. Available at: [Link]

-

Novel Antibacterial Approaches and Therapeutic Strategies - MDPI. Available at: [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. Available at: [Link]

-

Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides - PubMed. Available at: [Link]

-

Antibacterials with Novel Chemical Scaffolds in Clinical Development - ResearchGate. Available at: [Link]

-

A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC. Available at: [Link]

-

Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents - Taylor & Francis. Available at: [Link]

-

Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics - Frontiers. Available at: [Link]

-

Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - MDPI. Available at: [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. Available at: [Link]

-

HDAC Inhibitors: Innovative Strategies for Their Design and Applications - MDPI. Available at: [Link]

-

Histone deacetylase inhibitors: pharmacotherapeutic implications as epigenetic modifier. Available at: [Link]

-

In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Available at: [Link]

-

Novel Suberoylanilide Hydroxamic Acid Analogs Inhibit Angiogenesis and Induce Apoptosis in Breast Cancer Cells - PubMed. Available at: [Link]

-

Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides - Sciforum. Available at: [Link]

-

Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - ACS Publications. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates - PMC. Available at: [Link]

- US20180362472A1 - Hdac inhibitors - Google Patents.

-

Mechanism of action of HDAC inhibitors - ResearchGate. Available at: [Link]

-

What are HDAC inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

-

Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - MDPI. Available at: [Link]

-

THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES - JournalAgent. Available at: [Link]

-

Compositions of N-substituted 1-hydroxynaphthalene-2-carboxanilides,... - ResearchGate. Available at: [Link]

-

Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - NCBI. Available at: [Link]

-

Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity. - ResearchGate. Available at: [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE - Rasayan. Available at: [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. - Bioscience Biotechnology Research Communications. Available at: [Link]

Sources

- 1. pdf.journalagent.com [pdf.journalagent.com]

- 2. A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 6. ijbcp.com [ijbcp.com]

- 7. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Suberoylanilide Hydroxamic Acid Analogs Inhibit Angiogenesis and Induce Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. tandfonline.com [tandfonline.com]

- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bbrc.in [bbrc.in]

Methodological & Application

protocol for in vitro screening of N-hydroxynaphthalene-2-carboxamide against M. tuberculosis

Application Note: High-Throughput In Vitro Screening of N-Hydroxynaphthalene-2-carboxamide against M. tuberculosis

Executive Summary

This application note details the protocol for evaluating the antimycobacterial activity of N-hydroxynaphthalene-2-carboxamide , a lipophilic hydroxamic acid derivative. Hydroxamic acids are a privileged scaffold in medicinal chemistry, primarily known for their ability to chelate metal ions (Fe³⁺, Zn²⁺) and inhibit metalloenzymes such as peptide deformylase (PDF) or histone deacetylases (HDACs).

For Mycobacterium tuberculosis (Mtb), this compound class is of high interest as a "Trojan horse" siderophore mimic or a direct inhibitor of iron acquisition pathways. The protocol below utilizes the Resazurin Microtiter Assay (REMA) , a robust, fluorescence-based method optimized for the slow-growing nature of Mtb.

Safety & Biosafety Level (BSL) Compliance

-

Target Organism: Mycobacterium tuberculosis (Strain H37Rv).[1][2][3]

-

Biosafety Level: BSL-3 is MANDATORY.

-

All procedures involving live cultures must be performed within a Class II Biosafety Cabinet (BSC) in a certified BSL-3 facility.

-

PPE: Tyvek suits, double gloves, N95/P3 respirators or PAPR (Powered Air Purifying Respirators).

-

-

Surrogate Option: For initial toxicity screening outside BSL-3, M. tuberculosis H37Ra (attenuated) or M. smegmatis (fast-growing) may be used at BSL-2 , but results must be validated against H37Rv.

Compound Properties & Preparation

Compound: N-hydroxynaphthalene-2-carboxamide Molecular Formula: C₁₁H₉NO₂ Class: Hydroxamic Acid / Naphthoic Acid Derivative

Solubility & Stock Preparation

Hydroxamic acids are generally lipophilic but can suffer from poor aqueous solubility.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

-

Stock Concentration: Prepare a 10 mM or 20 mM master stock.

-

Calculation: Weigh accurately. For 10 mg of compound (MW ≈ 187.19 g/mol ):

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

The REMA assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active bacteria.[4] It correlates strongly with Colony Forming Units (CFU) but is faster and less labor-intensive.

Materials

-

Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80 (to prevent clumping).

-

Plates: 96-well black-walled, clear-bottom microplates (for fluorescence reading) or sterile clear plates (for colorimetric reading).

-

Reagent: Resazurin sodium salt powder (0.01% w/v in sterile water). Filter sterilize.[5]

Workflow Diagram

Figure 1: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) optimized for M. tuberculosis screening.

Step-by-Step Procedure

-

Perimeter Protection: Fill the outer perimeter wells of the 96-well plate with 200 µL sterile distilled water.

-

Expert Insight: Mtb incubation takes 7+ days. Without this water barrier, "edge effects" (evaporation) will artificially concentrate the drug in outer wells, skewing MIC data.

-

-

Drug Dilution:

-

Add 50 µL of 7H9 media to columns 2–11.

-

Add 100 µL of compound (at 2x desired top concentration) to column 2.

-

Perform 2-fold serial dilutions from column 2 to 10. Discard 50 µL from column 10.

-

Final Range: Typically 100 µM down to 0.19 µM.

-

-

Controls (Column 11):

-

Growth Control (GC): Bacteria + DMSO (no drug).

-

Sterility Control (SC): Media only (no bacteria).

-

Positive Control: Rifampicin (starting at 1 µg/mL) or Isoniazid.

-

-

Inoculum Preparation:

-

Harvest Mtb H37Rv from mid-log phase culture.

-

Adjust turbidity to McFarland Standard 1.0.

-

Dilute 1:20 in 7H9 media (Theoretical OD₆₀₀ ≈ 0.001).

-

-

Inoculation: Add 50 µL of the diluted inoculum to all wells except the Sterility Controls.

-

Total Well Volume: 100 µL.

-

Final DMSO Concentration: Must be <1% (Mtb is sensitive to high DMSO).

-

-

Incubation: Seal plates with gas-permeable film. Incubate at 37°C for 7 days .

-

Dye Addition: Add 30 µL of 0.01% Resazurin solution to each well.

-

Development: Re-incubate for 24–48 hours.

-

Visual Check: Blue = No Growth (Inhibition). Pink = Growth.[6]

-

-

Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm) or Absorbance (570 nm / 600 nm).

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following structure:

| Parameter | Definition | Calculation |

| MIC₅₀ / MIC₉₀ | Concentration inhibiting 50% or 90% of growth. | Non-linear regression (Sigmoidal dose-response). |

| Z-Factor | Measure of assay quality (for HTS). | $1 - \frac{3(\sigma_p + \sigma_n)}{ |

| S/B Ratio | Signal-to-Background window. |

-

Valid Assay Criteria: Z-Factor > 0.5; Growth Control must be pink (high fluorescence); Sterility Control must be blue (low fluorescence).

-

MIC Determination: The lowest concentration preventing the color change from blue to pink (visual) or achieving >90% reduction in fluorescence compared to Growth Control.

Mechanistic Insight: The Hydroxamic Acid Mode of Action

N-hydroxynaphthalene-2-carboxamide likely acts via metal chelation . The hydroxamic acid moiety (-CONHOH) forms stable bidentate complexes with hard metal ions, particularly Ferric iron (Fe³⁺) and Zinc (Zn²⁺).

Hypothesized Pathways:

-

Siderophore Mimicry: The compound competes with endogenous mycobactins for iron, starving the bacteria.

-

Metalloenzyme Inhibition: Chelation of the active site Zn²⁺ in enzymes like Peptide Deformylase (PDF), essential for protein maturation.

Figure 2: Proposed mechanism of action involving metal chelation and downstream metabolic disruption.

Troubleshooting: "From the Bench"

-

Issue: Inconsistent Fluorescence.

-

Cause: Resazurin is light-sensitive.

-

Fix: Keep the dye solution in foil-wrapped tubes and perform the addition step in low light.

-

-

Issue: "Trailing" Endpoints (Partial color change).

-

Cause: Hydroxamic acids can be bacteriostatic rather than bactericidal.

-

Fix: Extend incubation by 24 hours. If trailing persists, confirm MIC by plating well contents on 7H10 agar (CFU enumeration).

-

-

Issue: Precipitation.

-

Cause: Naphthyl derivatives are highly lipophilic.

-

Fix: Ensure final DMSO concentration is 0.5–1.0%. If precipitation occurs in the media, use a co-solvent like Tyloxapol (0.05%) instead of Tween 80.

-

References

-

Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[5][6] Antimicrobial Agents and Chemotherapy.[6]

-

Clinical and Laboratory Standards Institute (CLSI). (2018). "Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes." Standard M24.

-

Miller, M. J., et al. (2015).[7] "Syntheses and evaluation of substituted aromatic hydroxamates and hydroxamic acids that target Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters.

-

Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay."[5] Journal of Clinical Microbiology.

Sources

- 1. Synthesis and antitubercular activity of N-(2-naphthyl)glycine hydrazide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]

- 3. N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. preprints.org [preprints.org]

Application Notes & Protocols: Investigating N-hydroxynaphthalene-2-carboxamide in Cancer Cell Line Studies

Introduction: Rationale for Investigating N-hydroxynaphthalene-2-carboxamide in Oncology

The search for novel small-molecule inhibitors of cancer cell proliferation is a cornerstone of modern oncology research. The hydroxynaphthalenecarboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including antimycobacterial and anticancer effects.[1][2][3][4][5] Specifically, compounds based on the 1-hydroxynaphthalene-2-carboxanilide core have shown potent antiproliferative activity against human cancer cell lines, in some cases independent of p53 tumor suppressor status, suggesting a mechanism that could overcome common resistance pathways.[4][6][7]

This document provides a comprehensive guide for the initial in vitro characterization of a related, yet distinct compound: N-hydroxynaphthalene-2-carboxamide . We will outline a logical, stepwise workflow to assess its cytotoxic and cytostatic effects on cancer cell lines and to elucidate its potential mechanism of action. This guide is intended for researchers in drug discovery, cancer biology, and pharmacology, providing both the "how" and the "why" for each experimental stage. Our approach is built on a foundation of robust, validated assays that progress from broad screening to more focused mechanistic studies.

Part 1: Compound Management and Initial Cytotoxicity Screening

The first critical step is to determine the concentration range over which N-hydroxynaphthalene-2-carboxamide exerts a biological effect. This is typically achieved by measuring cell viability across a panel of cancer cell lines.

Preparation and Handling of N-hydroxynaphthalene-2-carboxamide

Proper preparation and storage are paramount to ensure experimental reproducibility.

-

Solubilization: The solubility of hydroxynaphthalenecarboxamide derivatives can be limited in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).

-

Protocol for Stock Solution (10 mM):

-

Accurately weigh 2-5 mg of N-hydroxynaphthalene-2-carboxamide powder.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. (Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.01 mol/L)).

-

Add the calculated volume of DMSO to the powder.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the DMSO stock solution at -20°C, protected from light. For working solutions, dilute the stock in complete cell culture medium immediately before use.

Causality Insight: Aliquoting the stock solution is crucial. DMSO is hygroscopic, and repeated freeze-thaw cycles can introduce water, potentially causing the compound to precipitate and altering the effective concentration in your experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9]

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of N-hydroxynaphthalene-2-carboxamide in complete culture medium from your 10 mM stock. A common starting range is a 2-fold serial dilution from 100 µM down to ~0.1 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" well containing medium with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours in a humidified atmosphere at 37°C.[9]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[9] Mix thoroughly by pipetting to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

Data Presentation and Interpretation

The results of the cytotoxicity screen should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%.

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| HCT116 | Colon Carcinoma | 8.2 |

| A549 | Lung Carcinoma | 25.1 |

| DU145 | Prostate Carcinoma | 18.7 |

Interpretation: The IC50 values provide a quantitative measure of the compound's potency against different cancer cell lines. Lower IC50 values indicate higher potency. This data is crucial for selecting cell lines and concentration ranges for subsequent mechanistic studies. For example, for HCT116 cells, further experiments would likely use concentrations around the IC50 (e.g., 5 µM, 10 µM, and 20 µM).

Part 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next logical step is to investigate how N-hydroxynaphthalene-2-carboxamide induces cell death or inhibits proliferation. Key questions to address are: Does it induce programmed cell death (apoptosis)? Does it disrupt the normal progression of the cell cycle?

Workflow for Mechanistic Studies

The following diagram illustrates a logical workflow for investigating the compound's mechanism of action after initial screening.

Figure 1: Experimental workflow for characterizing a novel compound.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical features.[10] One of the earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS in the presence of calcium, making it an excellent probe for identifying early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol for Annexin V/PI Flow Cytometry:

-

Cell Treatment: Seed cells in a 6-well plate and treat with N-hydroxynaphthalene-2-carboxamide (e.g., at 0.5x, 1x, and 2x the IC50) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each treatment condition.

-

Washing: Wash the collected cells (1-5 x 10^5) once with cold 1X PBS by centrifuging and carefully removing the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (50 µg/mL stock).[10] Gently mix.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Final Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

Analysis: Analyze the samples by flow cytometry immediately.

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

An increase in the percentage of cells in the lower-right and upper-right quadrants with increasing compound concentration indicates the induction of apoptosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase).[11] Flow cytometry with PI staining is a standard method to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[12][13]

Protocol for Cell Cycle Analysis:

-

Cell Treatment: Seed and treat cells as described for the apoptosis assay.

-

Harvesting: Harvest approximately 1 x 10^6 cells per condition.

-

Fixation: Wash the cells with PBS, then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. This step is critical to prevent cell clumping.[14] Fix for at least 30 minutes on ice or store at -20°C for later analysis.[14]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14] The RNase A is essential to degrade RNA, ensuring that PI only binds to DNA.[12]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

-

Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[14]

Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to different cell cycle phases:

-

G0/G1 Phase: The first peak, representing cells with a 2n DNA content.

-

S Phase: The region between the two peaks, representing cells actively synthesizing DNA.

-

G2/M Phase: The second peak, representing cells with a 4n DNA content.

A significant increase in the percentage of cells in a particular peak (e.g., G2/M) compared to the vehicle control suggests that N-hydroxynaphthalene-2-carboxamide induces cell cycle arrest at that checkpoint.

Part 3: Investigating Molecular Targets with Western Blotting

Western blotting, or immunoblotting, is a powerful technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[16] It is indispensable for investigating the molecular signaling pathways affected by a drug candidate.[16][17]

Hypothetical Signaling Pathway

Based on the results from the apoptosis and cell cycle assays, we can form a hypothesis. For example, if the compound induces G2/M arrest and apoptosis, we might hypothesize that it modulates proteins involved in the G2 checkpoint (e.g., Cyclin B1, Cdk1) and key apoptotic regulators (e.g., Cleaved PARP, Cleaved Caspase-3, and members of the Bcl-2 family).

Figure 2: Hypothetical signaling pathways modulated by the compound.

Western Blotting Protocol

-

Protein Extraction: Treat cells with N-hydroxynaphthalene-2-carboxamide as before. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Quantify protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.[18] Run the gel to separate proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Cyclin B1, anti-Cleaved Caspase-3, anti-β-Actin as a loading control) overnight at 4°C with gentle shaking.[18]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Data Interpretation: The intensity of the bands corresponds to the amount of target protein. A decrease in Cyclin B1 and an increase in Cleaved Caspase-3 and Cleaved PARP in treated samples compared to the control would support the hypothesis of G2/M arrest and apoptosis induction.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of N-hydroxynaphthalene-2-carboxamide as a potential anticancer agent. By systematically assessing its cytotoxicity, impact on apoptosis, and effect on the cell cycle, researchers can build a strong preliminary profile of the compound's activity. Positive results from these assays would warrant further investigation, including more in-depth mechanistic studies (e.g., kinase profiling, target identification), evaluation in 3D culture models, and eventual progression to in vivo preclinical studies. This structured approach ensures a logical and efficient use of resources while building a comprehensive data package to support further drug development efforts.

References

-

Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

-

BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Carver College of Medicine, University of Iowa.

-

Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Revvity.

-

Cell Cycle Analysis by Propidium Iodide Staining. University College London (UCL).

-

Annexin V staining assay protocol for apoptosis. Abcam.

-

Assaying cell cycle status using flow cytometry. PMC, NIH.

-

Cytotoxicity Assay Protocol. protocols.io.

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.

-

N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules.

-

Synthesis of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides 1–7c... ResearchGate.

-

Annexin V-Dye Apoptosis Assay. G-Biosciences.

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

-

MTT Assay Protocol for Cell Viability and Proliferation. Merck (Sigma-Aldrich).

-

Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. PMC.

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed.

-

Western blot protocol. Abcam.

-

Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. PMC.

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI.

-

(PDF) Cytotoxicity Assay Protocol v1. ResearchGate.

-

Western Blotting Protocol. Cell Signaling Technology.

-

Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis. PMC.

-

Synthesis of ring-substituted 1-hydroxynaphthalene-2-carboxanilides 1–24. ResearchGate.

-

Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. PubMed.

-

Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne.

-

Compositions of N-substituted 1-hydroxynaphthalene-2-carboxanilides,... ResearchGate.

-

Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne.

-

Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. ResearchGate.

-

Synthesis of ring-substituted 1-hydroxynaphthalene-2-carboxanilides... ResearchGate.

-

Synthesis of ring-substituted 2-hydroxynaphthalene-1-carboxanilides 1–8c. ResearchGate.

-

Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. PubMed.

-

Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chr. Semantic Scholar.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. revvity.com [revvity.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 16. medium.com [medium.com]

- 17. blog.championsoncology.com [blog.championsoncology.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Note: N-Hydroxynaphthalene-2-carboxamide in Antimicrobial & Enzymatic Assays

This Application Note and Protocol Guide details the use of N-hydroxynaphthalene-2-carboxamide (commonly referred to as 2-Naphthohydroxamic Acid ) in antimicrobial research, specifically focusing on its mechanism as a metalloenzyme inhibitor and its application in antifungal and urease-inhibition assays.

Executive Summary & Mechanism of Action

N-hydroxynaphthalene-2-carboxamide belongs to the hydroxamic acid class of compounds (

Core Mechanism: Metal Chelation

The hydroxamic acid moiety functions as a bidentate ligand, coordinating with metal ions (specifically

-

Urease Inhibition (Antimicrobial/Virulence): Bacterial urease is a nickel-dependent enzyme essential for the survival of pathogens like Helicobacter pylori and Proteus mirabilis in acidic environments. N-hydroxynaphthalene-2-carboxamide chelates the active site

ions, irreversibly blocking urea hydrolysis and ammonia production. -

Antifungal Activity: The compound exhibits fungistatic activity against Candida species, likely through the inhibition of zinc-dependent metalloproteinases or histone deacetylases (HDACs) critical for fungal growth and biofilm formation.

Biological Pathway Diagram

The following diagram illustrates the inhibition pathway of bacterial urease by N-hydroxynaphthalene-2-carboxamide.

Caption: Mechanism of Action: The hydroxamic acid moiety chelates Nickel ions in the urease active site, preventing urea hydrolysis and subsequent pH elevation required for pathogen survival.

Safety & Handling (CRITICAL)

WARNING: MUTAGENIC POTENTIAL Research indicates that N-hydroxynaphthalene-2-carboxamide and related hydroxamic acids can be metabolically activated to form potent mutagens (positive in Ames test with S. typhimurium TA98).

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Containment: All weighing and solution preparation must be performed in a certified chemical fume hood.

-

Waste: Segregate as hazardous chemical waste (mutagen/carcinogen protocol). Do not dispose of down the drain.

Experimental Protocols

Protocol A: Determination of Urease Inhibition ( )

This assay quantifies the potency of the compound against Jack Bean Urease (model enzyme) or bacterial lysates.

Reagents:

-

Buffer: 25 mM HEPES, pH 7.5.

-

Enzyme: Jack Bean Urease (Type III, ~15,000-50,000 units/g). Stock solution: 2 U/mL in buffer.

-

Substrate: Urea (500 mM stock in buffer).

-

Indicator: Phenol Red (0.002% w/v).

-

Test Compound: N-hydroxynaphthalene-2-carboxamide (dissolved in DMSO; final DMSO <2%).

Workflow:

-

Preparation: Prepare serial dilutions of the test compound in the 96-well plate (Concentration range: 0.1

to 1000 -

Enzyme Addition: Add 50

of Urease solution to each well. Incubate for 15 minutes at 37°C to allow inhibitor binding.[1] -

Substrate Initiation: Add 50

of Urea/Phenol Red mixture to each well. -

Kinetic Read: Immediately place in a microplate reader. Measure Absorbance at 560 nm every 60 seconds for 20 minutes.

-

Analysis: The production of ammonia raises the pH, turning Phenol Red from yellow to red/pink. Calculate the velocity (

) of the reaction for each concentration.

Data Processing:

Calculate % Inhibition using the formula:

Protocol B: Antifungal Susceptibility Testing (MIC)

Targeting Candida albicans (ATCC 10231 or clinical isolates).

Reagents:

-

Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

-

Inoculum: C. albicans suspension adjusted to

to -

Control: Fluconazole (Positive Control), DMSO (Solvent Control).

Workflow:

-

Dilution: Prepare 2-fold serial dilutions of N-hydroxynaphthalene-2-carboxamide in RPMI 1640 across a 96-well microtiter plate (Final volume 100

). -

Inoculation: Add 100

of the standardized fungal inoculum to each well. -

Incubation: Incubate at 35°C for 24–48 hours in aerobic conditions.

-

Readout:

-

Visual: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth (clear well).

-

Spectrophotometric: Measure

or

-

Data Presentation & Analysis

Expected Results Table

When validating the compound, structure your data collection as follows:

| Parameter | Assay Type | Typical Range / Unit | Notes |

| Enzymatic | Highly dependent on pre-incubation time. | ||

| MIC (C. albicans) | Antimicrobial | Moderate activity; often fungistatic. | |

| Solubility | Physicochemical | High in DMSO/MeOH | Poor water solubility; precipitates >500 |

Troubleshooting Guide

-

Precipitation: The naphthalene ring makes the compound lipophilic. If precipitation occurs in the aqueous buffer, reduce the working concentration or increase DMSO (up to 5% if enzyme tolerates).

-

Color Interference: Hydroxamic acids can form colored complexes with trace metal ions (Fe, V) in the media. Ensure high-purity water and reagents are used to prevent false absorbance readings.

Synthesis Overview (For Reference)

Note: Commercially available, but can be synthesized if derivatives are required.

Reaction: 2-Naphthoyl chloride + Hydroxylamine hydrochloride

References

-

Mutagenicity of Hydroxamic Acids

-

Urease Inhibition Mechanism

- Mazzei, L., et al. "Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds." Journal of Inorganic Biochemistry, 2019. (Contextual grounding for hydroxamic acid class).

-

Antifungal Activity of Hydroxamic Acids

-